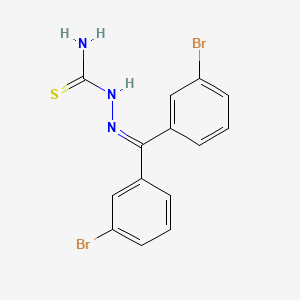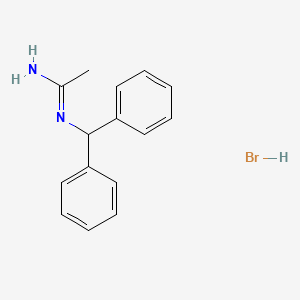
1-(Benzhydrylamino)ethaniminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de 1-(benzhydrylamino)éthanaminium est un composé chimique connu pour ses applications potentielles dans divers domaines, notamment la chimie médicinale et la pharmacologie. Il est caractérisé par sa structure, qui comprend un groupe benzhydryle attaché à une partie éthanaminium, avec le bromure comme contre-ion. Ce composé a suscité un intérêt en raison de sa capacité à inhiber la synthase d'oxyde nitrique neuronale (nNOS), ce qui en fait un candidat précieux pour la recherche sur les maladies neurologiques et inflammatoires .
Méthodes De Préparation
La synthèse du bromure de 1-(benzhydrylamino)éthanaminium implique généralement la réaction de la benzhydrylamine avec le bromoacétate d'éthyle dans des conditions contrôlées. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite converti en produit final par une série d'étapes impliquant la purification et la cristallisation . Les méthodes de production industrielle peuvent impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Le bromure de 1-(benzhydrylamino)éthanaminium subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites, en fonction des réactifs utilisés.
Substitution : Il peut subir des réactions de substitution où l'ion bromure est remplacé par d'autres nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme l'azoture de sodium.
Applications de la recherche scientifique
Le bromure de 1-(benzhydrylamino)éthanaminium a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Sa capacité à inhiber la nNOS en fait un outil précieux pour étudier le rôle de l'oxyde nitrique dans les systèmes biologiques.
Médecine : La recherche sur ses applications thérapeutiques potentielles pour les maladies neurologiques et inflammatoires est en cours.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du bromure de 1-(benzhydrylamino)éthanaminium implique son interaction avec la synthase d'oxyde nitrique neuronale (nNOS). En inhibant la nNOS, il réduit la production d'oxyde nitrique (NO), une molécule impliquée dans divers processus physiologiques et pathologiques. Cette inhibition peut contribuer à atténuer les effets d'une production excessive de NO, qui est associée à des conditions telles que les maladies neurodégénératives et l'inflammation .
Applications De Recherche Scientifique
1-(Benzhydrylamino)ethaniminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Its ability to inhibit nNOS makes it a valuable tool for studying the role of nitric oxide in biological systems.
Medicine: Research into its potential therapeutic applications for neurological and inflammatory diseases is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(benzhydrylamino)ethaniminium bromide involves its interaction with neuronal nitric oxide synthase (nNOS). By inhibiting nNOS, it reduces the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes. This inhibition can help mitigate the effects of excessive NO production, which is associated with conditions like neurodegenerative diseases and inflammation .
Comparaison Avec Des Composés Similaires
Le bromure de 1-(benzhydrylamino)éthanaminium peut être comparé à d'autres composés similaires, tels que :
Acétamidines N-substituées : Ces composés inhibent également la nNOS, mais peuvent différer par leur sélectivité et leur puissance.
Propriétés
Formule moléculaire |
C15H17BrN2 |
|---|---|
Poids moléculaire |
305.21 g/mol |
Nom IUPAC |
N'-benzhydrylethanimidamide;hydrobromide |
InChI |
InChI=1S/C15H16N2.BrH/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-11,15H,1H3,(H2,16,17);1H |
Clé InChI |
SCBRUNBFSUXITM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


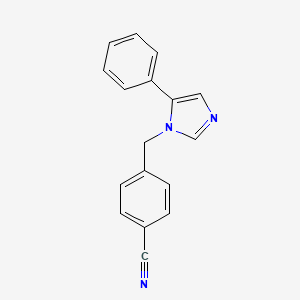
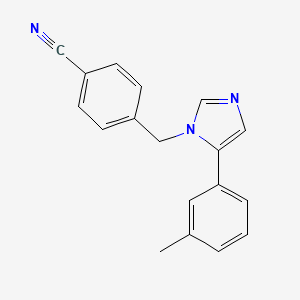

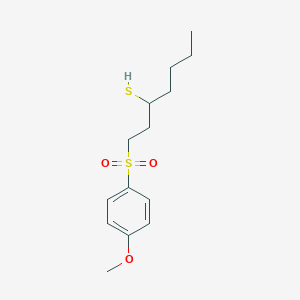

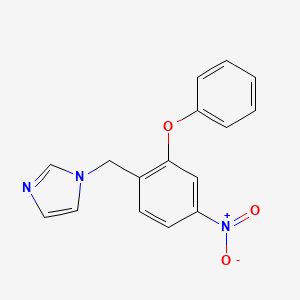
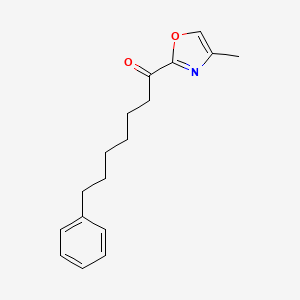
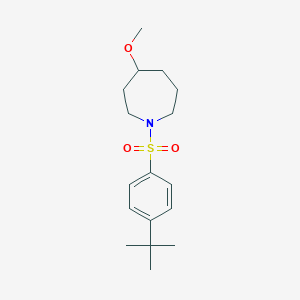

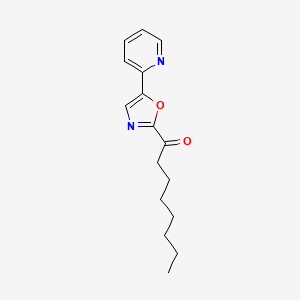
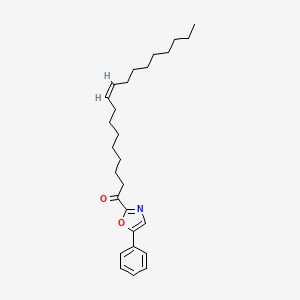

![1-(Benzyloxy)-2-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B10839625.png)
